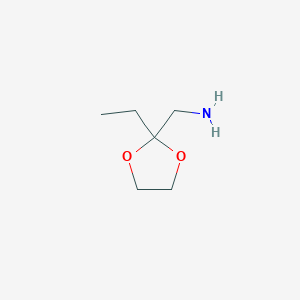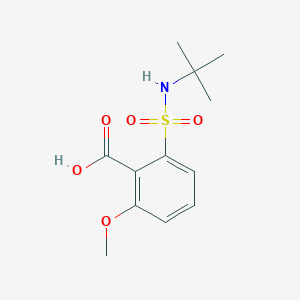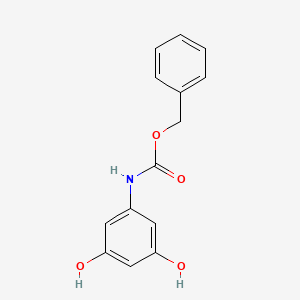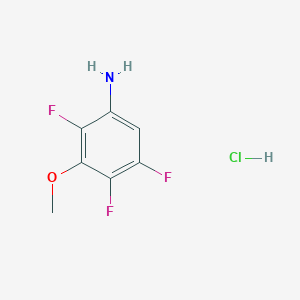
2,4,5-Trifluoro-3-methoxyaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trifluoro-3-methoxyaniline hydrochloride is a fluorinated aromatic amine compound It is characterized by the presence of three fluorine atoms and a methoxy group attached to the benzene ring, along with an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trifluoro-3-methoxyaniline hydrochloride typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2,4,5-trifluoronitrobenzene with methanol in the presence of a base to form 2,4,5-trifluoro-3-methoxynitrobenzene. This intermediate is then reduced to 2,4,5-trifluoro-3-methoxyaniline using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Trifluoro-3-methoxyaniline hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like palladium on carbon (Pd/C) or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted anilines, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4,5-Trifluoro-3-methoxyaniline hydrochloride is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4,5-Trifluoro-3-methoxyaniline hydrochloride involves its interaction with various molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The methoxy group can also influence its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trifluoroaniline: Lacks the methoxy group, resulting in different chemical properties.
3-Methoxyaniline: Does not contain fluorine atoms, affecting its reactivity and applications.
2,4,5-Trifluoro-3-methoxybenzaldehyde: Contains an aldehyde group instead of an amino group, leading to different reactivity and uses.
Uniqueness
2,4,5-Trifluoro-3-methoxyaniline hydrochloride is unique due to the combination of fluorine atoms and a methoxy group on the benzene ring, along with an amino group. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H7ClF3NO |
|---|---|
Poids moléculaire |
213.58 g/mol |
Nom IUPAC |
2,4,5-trifluoro-3-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C7H6F3NO.ClH/c1-12-7-5(9)3(8)2-4(11)6(7)10;/h2H,11H2,1H3;1H |
Clé InChI |
XBLUGLCHVAKULQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1F)F)N)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Aminofuro[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13505227.png)
![1-[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B13505241.png)
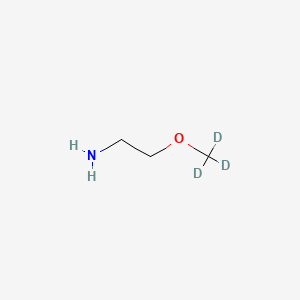
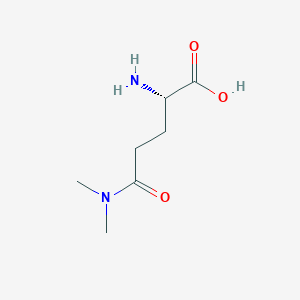
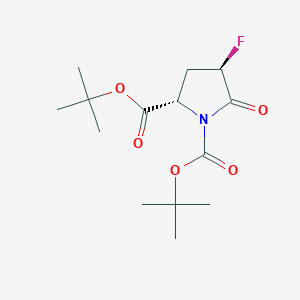
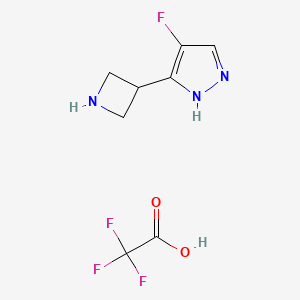


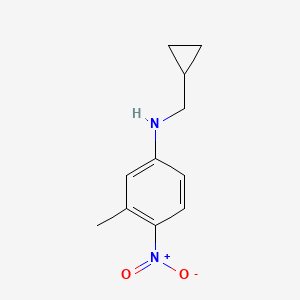
![1-[(3,5-Dichlorophenyl)methyl]piperazine](/img/structure/B13505289.png)
